Cas no 1496978-29-0 (2-(4-methylcyclohexyl)azetidine)

2-(4-Methylcyclohexyl)azetidine is a specialized heterocyclic compound featuring an azetidine ring substituted with a 4-methylcyclohexyl group. This structure imparts unique steric and electronic properties, making it valuable in pharmaceutical and agrochemical research. The constrained azetidine ring enhances rigidity, potentially improving binding affinity in drug design, while the methylcyclohexyl moiety offers lipophilicity for optimized pharmacokinetics. Its synthetic versatility allows for further functionalization, enabling applications in catalyst development and material science. The compound’s stability and well-defined stereochemistry make it a reliable intermediate for stereoselective synthesis. Suitable for high-purity applications, it is typically supplied with rigorous analytical characterization to ensure consistency in research and industrial processes.
2-(4-methylcyclohexyl)azetidine structure
1496978-29-0 structure
商品名:2-(4-methylcyclohexyl)azetidine
CAS番号:1496978-29-0
MF:C10H19N
メガワット:153.26456284523
CID:6585056
PubChem ID:65921967

2-(4-methylcyclohexyl)azetidine 化学的及び物理的性質

名前と識別子

    • 2-(4-methylcyclohexyl)azetidine
    • EN300-1826569
    • AKOS015263704
    • 1496978-29-0
    • インチ: 1S/C10H19N/c1-8-2-4-9(5-3-8)10-6-7-11-10/h8-11H,2-7H2,1H3
    • InChIKey: WKJFKIFXLFIKKT-UHFFFAOYSA-N
    • ほほえんだ: N1CCC1C1CCC(C)CC1

計算された属性

  • せいみつぶんしりょう: 153.151749610g/mol
  • どういたいしつりょう: 153.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 125
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

2-(4-methylcyclohexyl)azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1826569-0.1g
2-(4-methylcyclohexyl)azetidine
1496978-29-0
0.1g
$993.0 2023-09-19
Enamine
EN300-1826569-0.5g
2-(4-methylcyclohexyl)azetidine
1496978-29-0
0.5g
$1084.0 2023-09-19
Enamine
EN300-1826569-5.0g
2-(4-methylcyclohexyl)azetidine
1496978-29-0
5g
$4517.0 2023-06-02
Enamine
EN300-1826569-5g
2-(4-methylcyclohexyl)azetidine
1496978-29-0
5g
$3273.0 2023-09-19
Enamine
EN300-1826569-10g
2-(4-methylcyclohexyl)azetidine
1496978-29-0
10g
$4852.0 2023-09-19
Enamine
EN300-1826569-0.05g
2-(4-methylcyclohexyl)azetidine
1496978-29-0
0.05g
$948.0 2023-09-19
Enamine
EN300-1826569-0.25g
2-(4-methylcyclohexyl)azetidine
1496978-29-0
0.25g
$1038.0 2023-09-19
Enamine
EN300-1826569-10.0g
2-(4-methylcyclohexyl)azetidine
1496978-29-0
10g
$6697.0 2023-06-02
Enamine
EN300-1826569-1g
2-(4-methylcyclohexyl)azetidine
1496978-29-0
1g
$1129.0 2023-09-19
Enamine
EN300-1826569-1.0g
2-(4-methylcyclohexyl)azetidine
1496978-29-0
1g
$1557.0 2023-06-02

2-(4-methylcyclohexyl)azetidine 関連文献

2-(4-methylcyclohexyl)azetidineに関する追加情報

Introduction to 2-(4-methylcyclohexyl)azetidine (CAS No. 1496978-29-0)

2-(4-methylcyclohexyl)azetidine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic amine derivative, identified by the chemical abstracts service number 1496978-29-0, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The compound's molecular structure, featuring a cyclohexyl ring substituted with a methyl group and an azetidine core, imparts distinct reactivity and biological activity that make it a valuable candidate for further exploration.

The synthesis of 2-(4-methylcyclohexyl)azetidine involves meticulous chemical processes that highlight the compound's synthetic utility. The presence of the azetidine ring, a five-membered saturated heterocycle containing two nitrogen atoms, introduces unique electronic and steric effects that can modulate the compound's interactions with biological targets. This structural motif is particularly noteworthy in the context of drug design, as it can serve as a scaffold for developing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological properties of azetidine derivatives. The structural features of 2-(4-methylcyclohexyl)azetidine make it an attractive candidate for investigating its potential role in various therapeutic areas. For instance, studies have suggested that azetidine-based compounds may exhibit antimicrobial and anti-inflammatory properties, making them promising candidates for developing new treatments against infectious diseases and inflammatory conditions.

One of the most compelling aspects of 2-(4-methylcyclohexyl)azetidine is its versatility in chemical modifications. The compound's framework allows for the introduction of additional functional groups, enabling chemists to tailor its properties for specific applications. This flexibility is particularly valuable in drug discovery, where precise control over molecular structure is essential for optimizing efficacy and minimizing side effects.

Recent advancements in computational chemistry have further enhanced the understanding of 2-(4-methylcyclohexyl)azetidine's behavior. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These insights are crucial for rational drug design, as they help predict how modifications to the molecule might affect its biological activity. By leveraging computational tools, researchers can accelerate the discovery process and identify promising lead compounds more efficiently.

The synthesis and characterization of 2-(4-methylcyclohexyl)azetidine also highlight the importance of high-quality analytical techniques in pharmaceutical research. Modern spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), play a critical role in confirming the structure and purity of this compound. These techniques provide detailed information about the molecular environment, which is essential for understanding its reactivity and biological interactions.

In addition to its synthetic appeal, 2-(4-methylcyclohexyl)azetidine has shown promise in preclinical studies as a potential therapeutic agent. Researchers have investigated its interactions with various enzymes and receptors, uncovering mechanisms that could lead to novel drug formulations. For example, studies have explored how this compound might interact with cytochrome P450 enzymes, which are involved in metabolizing many drugs in the body. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing dosages.

The future prospects of 2-(4-methylcyclohexyl)azetidine are further illuminated by emerging trends in medicinal chemistry. The integration of machine learning and artificial intelligence into drug discovery has revolutionized how researchers identify and optimize lead compounds. These technologies can analyze vast datasets to identify patterns that might not be apparent through traditional experimental methods. As a result, compounds like 2-(4-methylcyclohexyl)azetidine are being evaluated using innovative approaches that could accelerate their development into viable therapeutics.

The environmental impact of synthesizing 2-(4-methylcyclohexyl)azetidine is another important consideration in modern pharmaceutical research. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices not only benefit the environment but also make drug production more cost-effective and scalable. By adopting green chemistry principles, researchers can ensure that the development of new compounds like 2-(4-methylcyclohexyl)azetidine aligns with global sustainability goals.

In conclusion, 2-(4-methylcyclohexyl)azetidine (CAS No. 1496978-29-0) represents a fascinating area of research with significant implications for pharmaceutical science. Its unique structural features, synthetic versatility, and potential biological activity make it a compelling candidate for further exploration. As research continues to advance, this compound is likely to play an increasingly important role in the development of new therapeutic agents that address unmet medical needs.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd